Molybdenum pentachloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

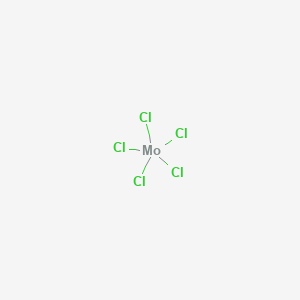

Molybdenum (V) chloride, also known as molybdenum pentachloride, is a Lewis acid with high oxidation potential . It is widely used as a catalyst in the field of organic synthesis and polymer chemistry . It is also used as a chemical vapor deposition precursor .

Synthesis Analysis

This compound has been synthesized via a sealed system with the raw material molybdenum trioxide and carbon tetrachloride . The effect of reaction time and temperature has been discussed and an ideal process is found .Molecular Structure Analysis

This compound is in fact partly a dimer with the molecular formula Mo2Cl10 . In the dimer, each molybdenum has local octahedral symmetry and two chlorides bridge between the molybdenum centers .Chemical Reactions Analysis

This compound is a reactive intermediate for chemical synthesis and an active catalyst for certain organic reactions . It reacts readily with oxygen compounds . Water, alcohol, and aqueous acids convert it to M0OCI3 . Aqueous bases form MoO(CH)3 . Heating in dry air oxidizes it to reduction gives the trichloride at moderate temperatures and the metal at high temperatures .Physical And Chemical Properties Analysis

Molybdenum is a lustrous silver-white solid with typically metallic properties . It is a transition metal; hence it is less reactive than the typical metals and more reactive than the less typical metals . This compound has remarkably high chemical stability, electronic conductivity, and bulk density among various transition metal chloride .Scientific Research Applications

Oxidative Transformations

Molybdenum pentachloride (MoCl₅) is notable for its strong Lewis acid character and high oxidation potential, making it a powerful agent for oxidative transformations. This property allows it to induce the oxidative coupling reaction of aryls at an extraordinarily high rate, even tolerating various labile groups on the aromatic core. The co-formed molybdenum salts can be used for template effects to obtain uncommon geometries or for redox reactions after aqueous workup, showcasing MoCl₅'s unique and accessible reactivity (Waldvogel & Trosien, 2012).

Dehydrogenative Coupling of Arenes

MoCl₅ demonstrates unusual prowess in the dehydrogenative coupling of arenes. Its high reaction rate allows several labile moieties to be tolerated in this transformation. The mechanism involves MoCl₅ acting as an oxidant, leading to over-oxidized intermediates that prevent side reactions, and ultimately yielding organic C-C coupling products (Schubert et al., 2016).

Electrical and Conducting Properties in Organic Films

Research on MoO₃-doped pentacene films has shown enhanced photoelectric characteristics, partly due to the increased ratio of low Mo oxidation state (Mo⁴⁺) with better conducting property than MoO₃. This suggests applications of MoCl₅ in improving conductivity in organic semiconductor devices (Lou et al., 2013).

Synthesis of Carbazoles and Related Compounds

MoCl₅'s oxidizing power facilitates an easy and high yielding method to construct carbazoles and analogues of thiophene, furan, and selenophene. The process tolerates various functional groups and offers a modular approach to synthesis, including precursors for natural compounds like koenigicine (Trosien et al., 2014).

Biomedical Applications of MoS₂

MoS₂, a layered 2D transition metal dichalcogenide, has applications in sensing, catalysis, therapy, and imaging due to its structural, physicochemical, optical, and biological properties. Its biomedical applications include drug delivery, gene delivery, phototherapy, combined therapy, bioimaging, theranostics, and biosensing, demonstrating the versatility of Mo-based compounds in medical science (Yadav et al., 2018).

Reactions with Oxygen and Nitrogen Donor Ligands

MoCl₅ interacts with various organic compounds in dichloromethane, forming complexes such as Mo(O)Cl₃(OCRR')₂. These reactions showcase MoCl₅'s ability to form diverse metal products with potential implications in materials science and catalysis (Hayatifar et al., 2013).

Mechanism of Action

Target of Action

Molybdenum(V) chloride, also known as Molybdenum pentachloride, is a Lewis acid . It primarily targets non-oxidizable ligands . In organic synthesis, it finds occasional use in chlorinations, deoxygenation, and oxidative coupling reactions .

Mode of Action

Molybdenum(V) chloride interacts with its targets by forming an adduct with chloride to form [MoCl6]− . This interaction leads to changes in the target molecules, enabling various chemical reactions.

Biochemical Pathways

The mechanism of action of molybdenum is complex, as is that of other essential metals. Molybdenum is a cofactor for the enzymes xanthine oxidoreductase, sulfite oxidase, and aldehyde oxidase . These enzymes are involved in various biochemical pathways, including the metabolism of purines and pyrimidines, and the detoxification of sulfites .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Molybdenum(V) chloride is limited. It is known to be a dark volatile solid that is moisture-sensitive and soluble in chlorinated solvents . This suggests that its bioavailability may be influenced by these properties.

Result of Action

Molybdenum(V) chloride can be used as an efficient catalyst for various reactions. These include the condensation of nitrobenzene with alcohols, C-C coupling of alkenyllithium reagents, direct amidation of benzylic alcohols with sulfonamides and carbamates, and the chlorination of alkyl halides, alkenes, and alkynes . The result of these actions at the molecular and cellular level would depend on the specific reaction and the molecules involved.

Action Environment

The action, efficacy, and stability of Molybdenum(V) chloride can be influenced by environmental factors. For instance, it is moisture-sensitive, indicating that its stability and efficacy could be compromised in a humid environment . Additionally, its solubility in chlorinated solvents suggests that the presence of such solvents could influence its action .

Safety and Hazards

Future Directions

Molybdenum pentachloride–graphite intercalation compounds (GICs) have remarkably high chemical stability, electronic conductivity, and bulk density among various transition metal chloride–GICs . They have been reported as excellent anode materials for sodium and lithium storage . This opens a new avenue to modulate the intercalant species in graphite as high-performance electrode materials for electrochemical ion storage .

Biochemical Analysis

Biochemical Properties

Molybdenum(V) chloride is a Lewis acid with high oxidation potential . It is widely used as a catalyst in the field of organic synthesis and polymer chemistry

Cellular Effects

For example, molybdenum is a cofactor of the enzyme xanthine oxidase, which is involved in certain metabolic pathways .

Molecular Mechanism

It forms an adduct with chloride to form [MoCl6]− . In organic synthesis, the compound finds occasional use in chlorinations, deoxygenation, and oxidative coupling reactions .

Properties

| { "Design of the Synthesis Pathway": "Molybdenum pentachloride can be synthesized through the reaction of molybdenum trioxide with thionyl chloride.", "Starting Materials": [ "Molybdenum trioxide", "Thionyl chloride" ], "Reaction": [ "Add molybdenum trioxide to a flask", "Add thionyl chloride dropwise to the flask while stirring", "Heat the flask to 150-160°C and maintain the temperature for 4-6 hours", "Cool the flask to room temperature", "Filter the resulting solution to obtain molybdenum pentachloride as a yellow solid" ] } | |

| 10241-05-1 | |

Molecular Formula |

Cl5Mo-5 |

Molecular Weight |

273.2 g/mol |

IUPAC Name |

molybdenum;pentachloride |

InChI |

InChI=1S/5ClH.Mo/h5*1H;/p-5 |

InChI Key |

HOJGJDKQUDWTRH-UHFFFAOYSA-I |

SMILES |

Cl[Mo](Cl)(Cl)(Cl)Cl |

Canonical SMILES |

[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Mo] |

Appearance |

Solid powder |

| 10241-05-1 | |

physical_description |

Molybdenum pentachloride is a green-black odorless solid. It is toxic by ingestion and an irritant to skin. It may react with water to produce corrosive hydrochloric acid and toxic fumes. |

Pictograms |

Corrosive |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

MoCl3 MoCl5 molybdenum chloride molybdenum pentachloride molybdenum trichloride molybdenum(III) chloride |

Origin of Product |

United States |

Q1: What is the molecular formula and weight of Molybdenum pentachloride?

A1: this compound has the molecular formula MoCl5 and a molecular weight of 273.19 g/mol. []

Q2: What is the structure of this compound in the gaseous state?

A2: Electron diffraction studies have shown that gaseous this compound exists in at least two, possibly three, configurations. []

Q3: What are the characteristic infrared (IR) spectroscopic features of monomeric MoCl5?

A3: Matrix-isolation studies have revealed prominent IR bands at approximately 473 cm-1 and 408 cm-1 for monomeric MoCl5 in a nitrogen matrix. These bands are assigned to the A1 (axial) and E Mo–Cl stretching modes, respectively, suggesting a C4v symmetry. []

Q4: How does the IR spectrum of [MoOCl3 · POCl3]2 provide insight into its structure?

A4: The IR spectrum of [MoOCl3 · POCl3]2 confirms the presence of a terminal oxo ligand (Mo=O) with a characteristic short Mo–O bond length of 163 pm, indicating a triple bond. The spectrum also supports the coordination of the POCl3 molecule trans to the oxo ligand. []

Q5: What is the magnetic behavior of MoCl5?

A5: Pure this compound exhibits paramagnetism. Early preparations likely contained molybdenum oxide tetrachloride, impacting magnetic susceptibility measurements. []

Q6: How does MoCl5 interact with ethers?

A6: MoCl5 demonstrates diverse reactivity with ethers. While it forms adducts with some ethers, like diethyl ether, it can abstract oxygen atoms from others, leading to the formation of molybdenum oxychlorides. For instance, the reaction with dioxane initially forms an adduct, MoCl5·dioxane, which then slowly converts to MoOCl3·1½dioxane and 2,2’-dichlorodiethyl ether. []

Q7: Can MoCl5 be used for chlorination reactions?

A7: Yes, MoCl5 acts as an efficient chlorinating agent for various substrates, including alkyl halides, alkenes, and alkynes. [] It has been successfully used for the low-temperature chlorination of zirconium dioxide (ZrO2). []

Q8: How does MoCl5 facilitate the synthesis of molybdenum disulfide (MoS2)?

A8: MoCl5, in conjunction with sulfur sources like hydrogen sulfide, serves as a precursor for the deposition of MoS2 thin films via chemical vapor deposition (CVD) methods. Researchers are exploring alternative sulfur sources like 1-propanethiol and diethyl disulfide to enhance safety. []

Q9: What is the role of MoCl5 in organic synthesis?

A9: MoCl5 exhibits versatile applications in organic synthesis:

- Oxidative Coupling: It efficiently promotes oxidative coupling reactions of aromatic compounds, enabling the synthesis of biaryls, triphenylenes, and various heterocycles, including carbazoles and phenanthrenes. This methodology tolerates various functional groups and offers a rapid route to complex structures. [, , , , ]

- Deoxygenation Reactions: MoCl5, combined with reducing agents like zinc powder or sodium iodide, effectively deoxygenates sulfoxides to thioethers and reduces sulfonyl chlorides to disulfides. [] It can also deprotect oximes to their corresponding aldehydes and ketones. []

- Lewis Acid Catalysis: MoCl5 functions as a Lewis acid catalyst in various organic transformations, including CO2 insertion into epoxides, Friedel-Crafts alkylations, and condensation reactions. [, ]

Q10: How does MoCl5 interact with carbonyl compounds?

A10: MoCl5 displays varied reactivity with carbonyl compounds, often leading to chlorination or complex formation. For instance, it reacts with N,N-diethylformamide to give a chloroiminium salt, while with ketones, it forms molybdenum oxychloride complexes and the corresponding geminal dichlorides. []

Q11: How is MoCl5 used in the preparation of molybdenum nitrido complexes?

A11: MoCl5 serves as a starting material for the synthesis of molybdenum nitrido complexes. For example, reactions of MoCl5 with trithiazyl chloride (NSCl)3 or the bromide of Millon's base ([Hg2N]Br) lead to the formation of μ-nitrido bridged molybdenum complexes. [, , ]

Q12: What are the applications of MoCl5 in material science?

A12: MoCl5 finds use in developing advanced materials:

- Intercalation Compounds: MoCl5 can be intercalated into graphite to form MoCl5-graphite intercalation compounds (GICs). These GICs exhibit high chemical stability, electronic conductivity, and bulk density, making them promising anode materials for sodium and lithium-ion batteries. []

- Nanomaterial Synthesis: MoCl5 acts as a precursor for synthesizing nanocrystalline molybdenum carbide (Mo2C). This synthesis involves a sodium co-reduction of MoCl5 and carbon tetrabromide (CBr4) at elevated temperatures. []

- Hybrid Porous Materials: MoCl5 reacts with organic linkers, such as benzene-1,3,5-triphosphonic acid, to yield hybrid molybdenum phosphonate porous nanomaterials. These materials display intriguing structural diversity and catalytic properties for synthesizing benzimidazoles. []

Q13: What are the safety precautions for handling MoCl5?

A13: MoCl5 is highly moisture-sensitive and somewhat corrosive. It should be stored and handled under an inert atmosphere, preferably nitrogen, to prevent hydrolysis. It's crucial to use appropriate personal protective equipment, including gloves and eye protection, when working with MoCl5. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B1676613.png)

![14-cyclohexyl-7-((2-(dimethylamino)ethyl)(methyl)amino)-7,8-dihydro-6H-benzo[2,3][1,5]oxazocino[5,4-a]indole-11-carboxylic acid](/img/structure/B1676617.png)

![2-[5-Methoxy-2-methyl-1-[(4-methylsulfanylphenyl)methyl]indol-3-yl]propanoic acid](/img/structure/B1676619.png)

![5-(3,3-Difluorocyclobutyl)-3-[4-[4-methyl-5-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]bicyclo[2.2.2]oct-1-yl]-1,2,4-oxadiazole](/img/structure/B1676620.png)

![3-(5-((6-Amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy)-2-chlorophenoxy)-5-chlorobenzonitrile](/img/structure/B1676623.png)

![3-[3-Tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B1676634.png)